molecular formula C19H18ClF3N4O2 B2387110 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine CAS No. 860611-42-3

2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine

Cat. No. B2387110
M. Wt: 426.82
InChI Key: SHVZUTCAODFNQR-ZRGSRPPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C19H18ClF3N4O2 and its molecular weight is 426.82. The purity is usually 95%.
BenchChem offers high-quality 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered ring with nitrogen heterocycles, is widely used in medicinal chemistry for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage through pseudorotation. The review by Petri et al. (2021) emphasizes pyrrolidine's versatility, discussing bioactive molecules with pyrrolidine rings and their selectivity towards biological targets. The study highlights the influence of steric factors on biological activity and the structure-activity relationship (SAR) of pyrrolidine compounds, underlining the importance of stereoisomerism and spatial orientation of substituents in drug candidates (Petri et al., 2021).

Pyridine Derivatives in Medicinal Chemistry and Chemosensing

Pyridine derivatives are crucial in various fields, including medicinal chemistry and chemosensing, due to their wide range of biological activities (e.g., antifungal, antibacterial, anticancer) and affinity for ions and neutral species. Abu-Taweel et al. (2022) review the synthetic routes, structural characterization, medicinal applications, and chemosensing potential of pyridine derivatives. This study underscores the significance of pyridine structures in designing biologically active compounds and chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

properties

IUPAC Name

[(Z)-1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethylideneamino] N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N4O2/c1-12(26-29-18(28)25-15-6-4-14(20)5-7-15)17-16(27-8-2-3-9-27)10-13(11-24-17)19(21,22)23/h4-7,10-11H,2-3,8-9H2,1H3,(H,25,28)/b26-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVZUTCAODFNQR-ZRGSRPPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)NC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine

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